molecular formula C14H14N4O2S B2439078 3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 460726-61-8

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2439078
CAS No.: 460726-61-8
M. Wt: 302.35
InChI Key: VNTJFJJRHMXJIO-UHFFFAOYSA-N
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Description

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound that features a triazine ring, an indoline moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the indoline derivative, which is then reacted with a triazine precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the indoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides, while nucleophilic substitution at the triazine ring can produce a variety of substituted triazines .

Scientific Research Applications

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and indoline-based molecules. Examples include:

  • 3-(indolin-1-yl)-1,2,4-triazine
  • 6-methyl-1,2,4-triazine-5(4H)-one
  • Indoline-2-thione derivatives

Uniqueness

What sets 3-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-13(20)15-14(17-16-9)21-8-12(19)18-7-6-10-4-2-3-5-11(10)18/h2-5H,6-8H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTJFJJRHMXJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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